molecular formula C12H14O3 B14432067 3-(2H-1,3-Benzodioxol-5-yl)-3-methylbutan-2-one CAS No. 80854-26-8

3-(2H-1,3-Benzodioxol-5-yl)-3-methylbutan-2-one

Cat. No.: B14432067
CAS No.: 80854-26-8
M. Wt: 206.24 g/mol
InChI Key: VOPXNVSDUXSSEE-UHFFFAOYSA-N
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Description

3-(2H-1,3-Benzodioxol-5-yl)-3-methylbutan-2-one is an organic compound that belongs to the class of benzodioxole derivatives This compound is characterized by the presence of a benzodioxole ring, which is a fused ring system consisting of a benzene ring and a dioxole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2H-1,3-Benzodioxol-5-yl)-3-methylbutan-2-one can be achieved through several synthetic routes. One common method involves the reaction of piperonal (3,4-methylenedioxybenzaldehyde) with a suitable ketone under basic conditions. The reaction typically proceeds via a Claisen-Schmidt condensation, where the aldehyde group of piperonal reacts with the ketone to form the desired product. The reaction conditions often involve the use of a base such as potassium hydroxide (KOH) in an ethanol solvent, with the reaction being carried out under reflux .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity, with careful control of reaction parameters such as temperature, concentration, and reaction time. Additionally, purification techniques such as recrystallization or chromatography may be employed to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

3-(2H-1,3-Benzodioxol-5-yl)-3-methylbutan-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.

    Substitution: The benzodioxole ring can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents such as halogens (e.g., bromine) or nucleophiles (e.g., amines) can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can lead to a variety of substituted benzodioxole derivatives.

Scientific Research Applications

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: It has been investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research has explored its potential as a therapeutic agent, particularly in the development of new drugs.

    Industry: The compound is used in the production of fragrances, flavors, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-(2H-1,3-Benzodioxol-5-yl)-3-methylbutan-2-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in metabolic pathways, leading to changes in cellular processes. The exact molecular targets and pathways involved can vary depending on the specific application and context .

Comparison with Similar Compounds

3-(2H-1,3-Benzodioxol-5-yl)-3-methylbutan-2-one can be compared with other benzodioxole derivatives to highlight its uniqueness. Similar compounds include:

    Piperonal (3,4-methylenedioxybenzaldehyde): A precursor in the synthesis of various benzodioxole derivatives.

    Safrole: A naturally occurring benzodioxole derivative with applications in the fragrance industry.

    Methylenedioxyamphetamine (MDA): A psychoactive compound with a benzodioxole ring structure.

The uniqueness of this compound lies in its specific chemical structure and the resulting properties, which make it suitable for a wide range of applications in different fields .

Properties

CAS No.

80854-26-8

Molecular Formula

C12H14O3

Molecular Weight

206.24 g/mol

IUPAC Name

3-(1,3-benzodioxol-5-yl)-3-methylbutan-2-one

InChI

InChI=1S/C12H14O3/c1-8(13)12(2,3)9-4-5-10-11(6-9)15-7-14-10/h4-6H,7H2,1-3H3

InChI Key

VOPXNVSDUXSSEE-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C(C)(C)C1=CC2=C(C=C1)OCO2

Origin of Product

United States

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